- Synthesis and physicochemical properties of merocyanine dyes based dihydropyridine and fragments of cyanoacetic acid derivatives, ARKIVOC (Gainesville, 2017, (3), 73-86

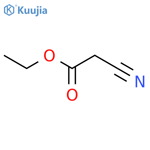

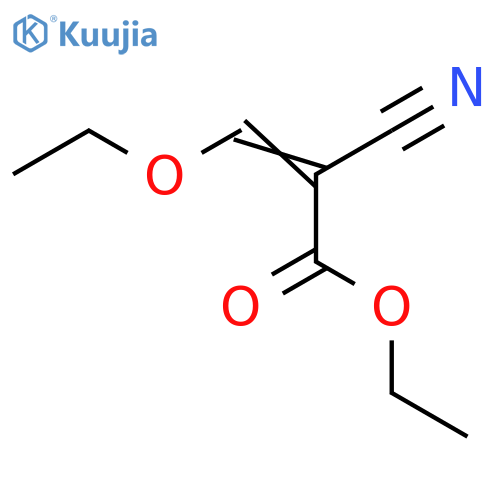

Cas no 94-05-3 (Ethyl Cyano(ethoxymethylene)acetate)

Ethyl Cyano(ethoxymethylene)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl (ethoxymethylene)cyanoacetate

- Ethyl 2-cyano-3-ethoxyacrylate

- Cis-1,2-Cyclohexanedicarboxylic Anhydride

- 2-Cyano-3-ethoxy-2-propenoic acid ethyl ester

- Ethyl ethoxymethylenecyanoacetate

- 2-Cyano-3-ethoxyacrylic Acid Ethyl Ester

- Ethyl 2-(Ethoxymethylene)-2-cyanoacetate

- Ethoxymethylenecyanoaceticacidethylester

- Ethyl Cyano(ethoxymethylene)acetate

- 2-(Ethoxymethylene)-2-cyanoacetic Acid Ethyl Ester

- (E)-ethyl 2-cyano-3-ethoxyacrylate

- Ethyl 3-ethoxy-2-cyanoacrylate

- ethyl (2E)-2-cyano-3-ethoxyprop-2-enoate

- ethyl 2-cyano-3-ethoxyprop-2-enoate

- Ethyl (2E)-2-cyano-3-ethoxy-2-propenoate

- 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester

- Acrylic acid, 2-cyano-3-ethoxy-, ethyl ester

- KTMGNAIGXY

- Acrylic acid, 2-cyano-3-ethoxy-, ethyl ester (6CI, 7CI, 8CI)

- Ethyl 2-cyano-2-(ethoxymethylene)acetate

- Ethyl 2-cyano-3-(ethyloxy)-2-propenoate

- Ethyl 2-cyano-3-ethoxy-2-propenoate

- Ethyl 2-cyano-3-ethoxypropenoate

- Ethyl 2-ethoxymethylidenecyanoacetate

- Ethyl cyano(ethoxymethylidene)acetate

- Ethyl α-(ethoxymethylene)-α-cyanoacetate

- NSC 27797

- NSC 31579

- NSC 62026

- 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester, (2E)-

- ethyl (E)-2-cyano-3-ethoxy-2-propenoate

- Ethyl 2-cyano-3-ethoxyacrylate, (2E)-

- SR-01000944753

- EN300-309098

- A15025

- LS-13436

- BCP26701

- 34-45-7

- (2E)-ethyl 2-cyano-3-ethoxyacrylate

- 53706319OM

- EINECS 202-299-5

- Z56871461

- BP-12003

- D70566

- (E)-ethyl2-cyano-3-ethoxyacrylate

- UNII-0F33W9H92I

- Ethyl 2-cyano-3-ethoxyacrylate, purum, >=97.0% (GC)

- 94-05-3

- 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester, (E)-

- SR-01000944753-1

- Acrylic acid, 2-cyano-3-ethoxy-, ethyl ester (6CI,7CI,8CI); 2-(Ethoxymethylene)-2-cyanoacetic acid ethyl ester; 2-Cyano-3-ethoxy-2-propenoic acid ethyl ester

- 0F33W9H92I

- Ethyl(ethoxymethylene)cyanoacetate,98%

- W-100217

- InChI=1/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6

- EC 202-299-5

- AKOS000120675

- E0341

- MFCD00009136

- F0001-2258

- UNII-53706319OM

- DB-362282

- D70133

- AKOS025149119

- Q27261074

- AI3-23778

- Ethyl(ethoxymethylene)cyanoacetate

- GS-4101

- Ethyl 2-cyano-3-ethoxyacrylate, 98%

- EN300-17069

- 42466-67-1

- Ethyl .alpha.-(ethoxymethylene)-.alpha.-cyanoacetate

- CS-D1211

- ethyl (E)-2-cyano-3-ethoxyprop-2-enoate

-

- MDL: MFCD00009136

- インチ: 1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3

- InChIKey: KTMGNAIGXYODKQ-UHFFFAOYSA-N

- ほほえんだ: N#CC(C(OCC)=O)=COCC

- BRN: 878814

計算された属性

- せいみつぶんしりょう: 169.07400

- どういたいしつりょう: 169.074

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: 無色結晶または白色結晶粉末。

- 密度みつど: 1.2435 (rough estimate)

- ゆうかいてん: 51.0 to 53.0 deg-C

- ふってん: 191°C/30mmHg(lit.)

- フラッシュポイント: 華氏温度:266°f

摂氏度:130°c - 屈折率: 1.5100 (estimate)

- すいようせい: <0.01 g/L (20 ºC)

- PSA: 59.32000

- LogP: 0.99348

- ようかいせい: 水に溶けない。

- かんど: 湿度に敏感である

- FEMA: 2423

Ethyl Cyano(ethoxymethylene)acetate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H302,H312,H315,H319,H332,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:3276

- WGKドイツ:1

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- TSCA:Yes

- リスク用語:R22; R37/38; R41; R42/43

- 危険レベル:6.1

- 包装等級:III

- 包装グループ:III

- セキュリティ用語:6.1

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

Ethyl Cyano(ethoxymethylene)acetate 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Ethyl Cyano(ethoxymethylene)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM255902-1000g |

Ethyl (ethoxymethylene)cyanoacetate |

94-05-3 | 98% | 1000g |

$61 | 2024-07-19 | |

| Chemenu | CM255902-500g |

Ethyl (ethoxymethylene)cyanoacetate |

94-05-3 | 98% | 500g |

$102 | 2022-09-28 | |

| abcr | AB116531-25 g |

Ethyl (ethoxymethylene)cyanoacetate, 98%; . |

94-05-3 | 98% | 25 g |

€46.20 | 2023-07-20 | |

| Enamine | EN300-17069-0.5g |

ethyl 2-cyano-3-ethoxyprop-2-enoate |

94-05-3 | 95% | 0.5g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-246369-0.5g |

ethyl 2-cyano-3-ethoxyprop-2-enoate |

94-05-3 | 95% | 0.5g |

$19.0 | 2023-02-20 | |

| Enamine | EN300-246369-1.0g |

ethyl 2-cyano-3-ethoxyprop-2-enoate |

94-05-3 | 95% | 1.0g |

$24.0 | 2023-02-20 | |

| TRC | E907510-5g |

Ethyl Cyano(ethoxymethylene)acetate |

94-05-3 | 5g |

$ 58.00 | 2023-09-07 | ||

| TRC | E907510-100g |

Ethyl Cyano(ethoxymethylene)acetate |

94-05-3 | 100g |

$ 150.00 | 2023-09-07 | ||

| abcr | AB116531-500 g |

Ethyl (ethoxymethylene)cyanoacetate, 98%; . |

94-05-3 | 98% | 500 g |

€256.50 | 2023-07-20 | |

| eNovation Chemicals LLC | D409402-25g |

Ethyl 2-(ethoxymethylene)-2-cyanoacetate |

94-05-3 | 97% | 25g |

$140 | 2024-05-24 |

Ethyl Cyano(ethoxymethylene)acetate 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Green preparation of ethyl 2-cyano-3-ethoxyacrylate derivatives, China, , ,

ごうせいかいろ 3

- Synthesis of fluoro containing derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. synthesis of fluoro containing 1-phenyl-1H-pyrazolo[3,4-d] [1,3]oxazines and fluorobenzamides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid, Fluorine Notes, 2014, 95,

ごうせいかいろ 4

- Multisubstituted pyrazole and triazole compounds as serine protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of kallikrein related diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 5

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 15

ごうせいかいろ 16

- Ethyl 3-arylamino-2-cyanoacrylates, Pharmazie, 1976, 31(4), 222-4

ごうせいかいろ 17

ごうせいかいろ 18

ごうせいかいろ 19

ごうせいかいろ 20

1.2 Solvents: Toluene ; rt → 44 °C

1.3 Solvents: Heptane ; 30 min, 44 °C; 2 h, 44 °C → 19 °C; 2 h, 19 °C

1.4 Reagents: Heptane ; 45 min, 19 °C; 2 h, 19 °C → 4 °C; 2 h, 4 °C

- Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379, Organic Process Research & Development, 2021, 25(11), 2537-2550

Ethyl Cyano(ethoxymethylene)acetate Raw materials

- ethyl 2-cyanoacetate

- 2-PROPENOIC ACID, 3-[(4-AMINOPHENYL)AMINO]-2-CYANO-, ETHYL ESTER

- Ethyl 2-cyano-3-(dimethylamino)acrylate

Ethyl Cyano(ethoxymethylene)acetate Preparation Products

Ethyl Cyano(ethoxymethylene)acetate サプライヤー

Ethyl Cyano(ethoxymethylene)acetate 関連文献

-

Chaorong Qi,Xiaohan Hu,Huanfeng Jiang Chem. Commun. 2017 53 7994

-

Zhenfeng Zhang,Hongbo Tong,Yanbo Wu,Guisheng Zhang New J. Chem. 2012 36 44

-

Maura Marinozzi,Gloria Marcelli,Andrea Carotti,Benedetto Natalini RSC Adv. 2014 4 7019

-

4. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decadeRicha Goel,Vijay Luxami,Kamaldeep Paul RSC Adv. 2015 5 81608

-

Ze-lin Li,Kang-kang Sun,Chun Cai Org. Chem. Front. 2018 5 1848

-

Katja Dankhoff,Madeleine Gold,Luisa Kober,Florian Schmitt,Lena Pfeifer,Andreas Dürrmann,Hana Kostrhunova,Matthias Rothemund,Viktor Brabec,Rainer Schobert,Birgit Weber Dalton Trans. 2019 48 15220

-

Zhenfeng Zhang,Nana Ma,Xiaopeng Xuan New J. Chem. 2016 40 85

-

M. A. Fuchs,C. Altesleben,S. C. Staudt,O. Walter,T. A. Zevaco,E. Dinjus Catal. Sci. Technol. 2014 4 1658

-

Zhenfeng Zhang,Yanbo Wu,Guisheng Zhang CrystEngComm 2011 13 4496

-

Zhenfeng Zhang,Nana Ma,Xiaopeng Xuan New J. Chem. 2016 40 85

Ethyl Cyano(ethoxymethylene)acetateに関する追加情報

Comprehensive Guide to Ethyl Cyano(ethoxymethylene)acetate (CAS No. 94-05-3): Properties, Applications, and Industry Trends

Ethyl Cyano(ethoxymethylene)acetate (CAS No. 94-05-3) is a versatile organic compound widely utilized in pharmaceutical, agrochemical, and specialty chemical industries. This ester derivative, characterized by its cyano and ethoxymethylene functional groups, serves as a critical intermediate in synthesizing heterocyclic compounds, dyes, and performance materials. Its molecular structure (C8H11NO3) enables unique reactivity, making it a focal point for researchers exploring green chemistry and sustainable synthesis methodologies.

Recent advancements in catalysis and process optimization have heightened interest in 94-05-3, particularly for its role in producing high-value fine chemicals. Industry reports highlight its growing demand in API (Active Pharmaceutical Ingredient) manufacturing, where it acts as a precursor for antiviral and antibacterial agents. The compound’s compatibility with microwave-assisted synthesis and flow chemistry techniques aligns with modern trends toward energy-efficient production.

From an environmental perspective, Ethyl Cyano(ethoxymethylene)acetate is gaining attention due to its potential in biodegradable material formulations. Researchers are investigating its derivatives as alternatives to conventional petrochemical-based additives, addressing global concerns about microplastic pollution and circular economy principles. This aligns with frequent search queries like "eco-friendly chemical intermediates 2024" and "CAS 94-05-3 applications in green chemistry".

Analytical characterization of 94-05-3 typically involves GC-MS, HPLC, and NMR spectroscopy, with purity standards exceeding 98% for industrial applications. Storage recommendations emphasize protection from moisture and prolonged exposure to light, as these factors may influence its hydrolytic stability. Such technical details respond to common user searches like "handling guidelines for ethyl cyanoacetate derivatives".

The compound’s structure-activity relationship (SAR) has been extensively studied for crop protection applications. Patent literature reveals its utility in developing novel pesticide synergists, particularly in formulations targeting resistant insect populations. This addresses trending topics such as "next-gen agrochemicals" and "precision farming inputs" frequently searched by agricultural chemists.

In material science, Ethyl Cyano(ethoxymethylene)acetate derivatives demonstrate remarkable photophysical properties, making them candidates for OLED materials and molecular sensors. Recent publications describe its incorporation into supramolecular architectures for energy storage devices, coinciding with rising searches for "organic electronic materials 2024".

Quality control protocols for CAS 94-05-3 emphasize rigorous testing for residual solvents and heavy metals, particularly for GMP-compliant pharmaceutical applications. This responds to regulatory-focused queries like "ICH Q3C compliance for cyanoacetate esters". The compound’s logP value (~1.2) and moderate water solubility (2.1 g/L at 20°C) make it suitable for various formulation strategies.

Emerging research explores the compound’s potential in click chemistry applications, particularly through 1,3-dipolar cycloadditions with azides. Such studies address the pharmaceutical industry’s need for high-throughput screening compatible building blocks, a topic frequently searched as "modular synthesis platforms".

From a market perspective, 94-05-3 demonstrates stable growth (CAGR 4.7% from 2020-2025) according to recent chemical industry analyses. Manufacturers are increasingly adopting continuous flow production methods to enhance yield and reduce waste, reflecting broader industry shifts toward Industry 4.0 practices in fine chemical synthesis.

94-05-3 (Ethyl Cyano(ethoxymethylene)acetate) 関連製品

- 29096-99-9((E)-Methyl 2-Cyano-3-ethoxyacrylate)

- 31037-02-2(Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)

- 110821-33-5(Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate)

- 58046-49-4(Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate)

- 1159826-64-8(2,8-diazaspiro[4.5]decane;dihydrochloride)

- 1903866-91-0(2-hydroxy-3-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid)

- 1804516-29-7(Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate)

- 2228884-77-1(3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)

- 140860-51-1(2-Bromo-4-methoxybenzonitrile)

- 890095-04-2(5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine)